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Compound of Interest

Compound Name: 4-Iodopicolinonitrile

Cat. No.: B133930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and applications of 3-fluoro-4-iodopicolinonitrile. The information is tailored for

professionals in chemical research and drug development, with a focus on presenting precise,

quantitative data and detailed experimental procedures.

Molecular Structure and Properties
3-Fluoro-4-iodopicolinonitrile, also known as 3-fluoro-4-iodopyridine-2-carbonitrile, is a

halogenated pyridine derivative.[1][2] Its structure features a pyridine ring substituted with a

fluorine atom at the 3-position, an iodine atom at the 4-position, and a nitrile group at the 2-

position.[1][2] This arrangement of electron-withdrawing groups and halogens imparts unique

electronic and steric properties, making it a valuable intermediate in organic synthesis.[1][2]

Below is a diagram representing the 2D molecular structure of 3-fluoro-4-iodopicolinonitrile.

Caption: 2D structure of 3-fluoro-4-iodopicolinonitrile.

1.1. Chemical and Physical Data

While detailed experimental crystallographic data are not publicly available, key chemical

identifiers and computed properties have been compiled from various chemical suppliers and

databases.
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Property Value Reference

CAS Number 669066-35-7 [3]

Molecular Formula C₆H₂FIN₂ [3]

Molecular Weight 248.00 g/mol [3]

Synonym
3-Fluoro-4-iodopyridine-2-

carbonitrile
[3]

SMILES FC1=C(I)C=CN=C1C#N [3]

Appearance Brown solid [4]

1.2. Computational Chemistry Data

The following table summarizes key computational descriptors for the molecule, providing

insights into its potential behavior in biological and chemical systems.

Descriptor Value Reference

Topological Polar Surface Area

(TPSA)
36.68 Å² [3]

LogP (Octanol-Water Partition

Coefficient)
1.697 [3]

Hydrogen Bond Acceptors 2 [3]

Hydrogen Bond Donors 0 [3]

Rotatable Bonds 0 [3]

Although vendors mention the availability of spectroscopic data such as NMR, HPLC, and LC-

MS, specific datasets are not found in the public domain.[1][5]

Experimental Protocols: Synthesis
A general procedure for the synthesis of 3-fluoro-4-iodopicolinonitrile from 2-cyano-3-

fluoropyridine has been reported.[4] The process involves the formation of a lithium
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diisopropylamide (LDA) base, followed by ortho-lithiation of the starting material and

subsequent quenching with iodine.[4]

2.1. Detailed Synthesis Protocol[4]

Step 1: Preparation of LDA Solution

In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (2.80 mL,

19.66 mmol) in anhydrous tetrahydrofuran (THF, 201 mL).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (7.86 mL, 19.66 mmol) dropwise to the solution.

Transfer the reaction mixture to an ice water bath and stir at 0 °C for 25 minutes.

Cool the freshly prepared LDA solution back down to -78 °C.

Step 2: Lithiation and Iodination

In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.5 g, 12.29

mmol) in anhydrous THF (50 mL) and cool the solution to -78 °C.

Add the prepared LDA solution (1.0 eq) to the solution of 3-fluoropyridine-2-carbonitrile.

The solution should turn a dark red color.

Stir the reaction mixture at -78 °C for 35 minutes.

Rapidly add iodine (3.43 g, 13.51 mmol).

Continue stirring at -78 °C for an additional 45 minutes.

Step 3: Work-up and Purification

Quench the reaction by adding deionized water.

Separate the organic and aqueous layers.

Extract the aqueous phase twice with dichloromethane (2 x 50 mL).
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Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to obtain a brown residue.

Purify the crude product using silica gel column chromatography (e.g., using an ISCO

automated system with a 0-20% ethyl acetate in hexane gradient) to afford 3-fluoro-4-iodo-

pyridine-2-carbonitrile as a brown solid (yield: 55.2%).[4]

The following diagram illustrates the experimental workflow for the synthesis.
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Caption: Workflow for the synthesis of 3-fluoro-4-iodopicolinonitrile.
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Reactivity and Applications in Drug Development
3-Fluoro-4-iodopicolinonitrile is a versatile building block in medicinal chemistry.[1] The

presence of both fluorine and iodine atoms, combined with the electron-withdrawing cyano

group, makes the pyridine ring susceptible to nucleophilic substitution reactions.[1][2]

A notable application of this compound is its use as a key intermediate in the synthesis of

benzofuranyl oral inhibitors of complement factor D.[4] Complement factor D is a serine

protease that plays an essential role in the activation and amplification of the alternative

pathway (AP) of the complement system.[6] Selective inhibition of factor D is a therapeutic

strategy for managing disorders associated with excessive complement activation, such as

paroxysmal nocturnal hemoglobinuria (PNH).[7][8]

The diagram below illustrates the logical relationship of 3-fluoro-4-iodopicolinonitrile as a

precursor in the development of these targeted inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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